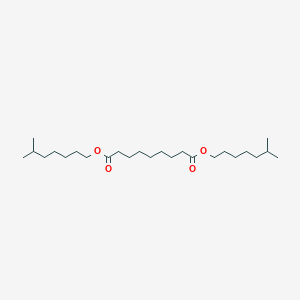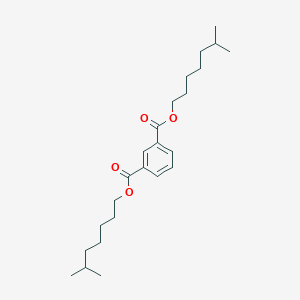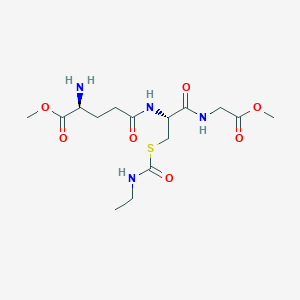
Tryptaminhydrochlorid
Übersicht
Beschreibung
Tryptamine hydrochloride is a biogenic amine formed from the decarboxylation of the essential amino acid tryptophan. It is an indolamine metabolite and serves as a backbone for a wide array of biologically active molecules, including neurotransmitters such as serotonin and melatonin, as well as psychedelic compounds like dimethyltryptamine (DMT) and psilocybin . Tryptamine hydrochloride is commonly used in biochemical research and has various applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Tryptaminhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Industrie: Tryptamin-Derivate werden bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch Wechselwirkungen mit Spurenamin-assoziierten Rezeptoren (TAARs) und Serotoninrezeptoren (5-HT-Rezeptoren) im Gehirn . Es reguliert die Aktivität von dopaminergen, serotonergen und glutamatergen Systemen und beeinflusst Stimmung, Kognition und Magen-Darm-Motilität . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an diese Rezeptoren und die Modulation ihrer Signalwege, was zu verschiedenen physiologischen Wirkungen führt.
Ähnliche Verbindungen:
Serotonin (5-Hydroxytryptamin): Ein Neurotransmitter, der von Tryptamin abgeleitet ist und eine Hydroxylgruppe an der 5-Position des Indolrings aufweist.
Melatonin: Ein Hormon, das von Serotonin abgeleitet ist und an der Regulierung von Schlaf-Wach-Zyklen beteiligt ist.
Dimethyltryptamin (DMT): Eine potente psychedelische Verbindung, die strukturell mit Tryptamin verwandt ist.
Psilocybin: Ein natürlich vorkommendes psychedelisches Prodrug, das im Körper zu Psilocin umgewandelt wird.
Einzigartigkeit: this compound ist aufgrund seiner einfachen Struktur einzigartig, die als Vorläufer für viele komplexe und biologisch bedeutsame Moleküle dient. Seine Fähigkeit, mit mehreren Rezeptorsystemen zu interagieren, macht es zu einer wertvollen Verbindung für die Forschung in der Neuropharmakologie und pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
Tryptamine hydrochloride primarily targets the trace amine-associated receptors (TAARs) expressed in the mammalian brain . It also interacts with serotonin type 4 (5-HT4) receptors in the gut .
Mode of Action
Tryptamine hydrochloride interacts with its targets by acting as an agonist . It activates TAARs, which are involved in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, tryptamine, produced by symbiotic bacteria, activates 5-HT4 receptors .
Biochemical Pathways
The primary biochemical pathway for tryptamine involves the conversion of dietary tryptophan to tryptamine by the enzyme tryptophan decarboxylase, which is present in certain gut bacteria . This pathway is known as the tryptamine pathway , and it is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA) .
Pharmacokinetics
It is known that tryptamine can cross the blood-brain barrier, indicating that it has good bioavailability .
Result of Action
The activation of TAARs by tryptamine hydrochloride results in the regulation of the activity of dopaminergic, serotonergic, and glutamatergic systems . This can lead to altered perceptions and mood regulation . In the gut, the activation of 5-HT4 receptors by tryptamine regulates gastrointestinal motility .
Action Environment
The action of tryptamine hydrochloride is influenced by various environmental factors. For instance, the presence of certain gut bacteria, which possess the enzyme tryptophan decarboxylase, is crucial for the conversion of dietary tryptophan to tryptamine . Furthermore, the physiological state of the individual, such as the presence of certain neuropsychiatric disorders, can influence the levels of tryptamine in the brain .
Biochemische Analyse
Biochemical Properties
Tryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Cellular Effects
Tryptamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the gut, tryptamine produced by mutualistic bacteria activates serotonin GPCRs ubiquitously expressed along the colonic epithelium .
Molecular Mechanism
Tryptamine hydrochloride exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to activate trace amine-associated receptors in the mammalian brain .
Temporal Effects in Laboratory Settings
The effects of tryptamine hydrochloride change over time in laboratory settings. It has been observed that the onset of its effects is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .
Dosage Effects in Animal Models
The effects of tryptamine hydrochloride vary with different dosages in animal models. While specific dosage effects can vary, it has been noted that minor additions and modifications to the indolealkylamine backbone provide an endless supply of novel tryptamine structures, each with a unique pharmacology .
Metabolic Pathways
Tryptamine hydrochloride is involved in several metabolic pathways. It is a metabolite of the essential amino acid, tryptophan . The major tryptophan metabolism pathway is the kynurenine pathway . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine .
Subcellular Localization
It has been found that tryptamine in the brain is located primarily in the synaptosomal fraction, suggesting that it originates, or at least is stored, in neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tryptamine hydrochloride can be synthesized through the enzymatic decarboxylation of L-tryptophan. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the formation of tryptamine, which can then be converted to its hydrochloride salt . The reaction conditions typically involve the use of a buffer solution and specific temperature control to optimize enzyme activity.
Industrial Production Methods: Industrial production of tryptamine hydrochloride often involves the chemical synthesis of tryptamine followed by its conversion to the hydrochloride salt. The process may include steps such as the Pictet-Spengler reaction, where tryptamine reacts with aldehydes or ketones to form various derivatives . The final product is then purified and crystallized to obtain tryptamine hydrochloride in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tryptaminhydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können Tryptamin-Derivate in stabilere Verbindungen umwandeln.
Substitution: Tryptamin kann Substitutionsreaktionen, insbesondere am Indolring, eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Sauerstoff und MAO-Enzyme.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und verschiedene Alkylierungsmittel werden eingesetzt.
Hauptprodukte:
Oxidation: Indol-3-acetaldehyd
Reduktion: Reduzierte Tryptamin-Derivate
Substitution: Halogenierte Tryptamin-Derivate
Vergleich Mit ähnlichen Verbindungen
Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine with a hydroxyl group at the 5-position of the indole ring.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Dimethyltryptamine (DMT): A potent psychedelic compound structurally similar to tryptamine.
Psilocybin: A naturally occurring psychedelic prodrug that is converted to psilocin in the body.
Uniqueness: Tryptamine hydrochloride is unique due to its simple structure, which serves as a precursor for many complex and biologically significant molecules. Its ability to interact with multiple receptor systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-54-1 (Parent) | |
| Record name | Tryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9059836 | |
| Record name | Tryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-94-2 | |
| Record name | Tryptamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(indol-3-yl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















